molecular formula C9H9ClINO B8158996 3-Chloro-5-iodo-N,N-dimethylbenzamide

3-Chloro-5-iodo-N,N-dimethylbenzamide

Cat. No.: B8158996
M. Wt: 309.53 g/mol
InChI Key: WIMWQXUVDLPYDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-iodo-N,N-dimethylbenzamide: is an organic compound characterized by the presence of both chlorine and iodine atoms attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-iodo-N,N-dimethylbenzamide typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzamide precursor.

    Halogenation: The introduction of chlorine and iodine atoms is achieved through halogenation reactions. Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride, while iodination can be carried out using iodine and an oxidizing agent like hydrogen peroxide.

    N,N-Dimethylation: The final step involves the dimethylation of the amide group, which can be achieved using dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow systems.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-iodo-N,N-dimethylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines or alcohols.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions include substituted benzamides, biaryl compounds, and various oxidized or reduced derivatives.

Scientific Research Applications

3-Chloro-5-iodo-N,N-dimethylbenzamide has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-Chloro-5-iodo-N,N-dimethylbenzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-bromo-N,N-dimethylbenzamide: Similar structure but with bromine instead of iodine.

    3-Chloro-5-fluoro-N,N-dimethylbenzamide: Fluorine replaces iodine, leading to different reactivity and properties.

    3-Chloro-5-methyl-N,N-dimethylbenzamide: Methyl group instead of iodine, affecting the compound’s steric and electronic properties.

Uniqueness

3-Chloro-5-iodo-N,N-dimethylbenzamide is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity and potential for diverse chemical transformations. Its combination of halogens makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

IUPAC Name

3-chloro-5-iodo-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClINO/c1-12(2)9(13)6-3-7(10)5-8(11)4-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMWQXUVDLPYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CC(=C1)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.